

# 1-methyl-1H-pyrazole-3-carbaldehyde physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-methyl-1H-pyrazole-3-carbaldehyde

**Cat. No.:** B1312469

[Get Quote](#)

An In-Depth Technical Guide to **1-methyl-1H-pyrazole-3-carbaldehyde**: Physicochemical Properties, Synthesis, and Handling for Research Applications

## Introduction

**1-methyl-1H-pyrazole-3-carbaldehyde** is a heterocyclic aldehyde that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a methylated pyrazole ring coupled with a reactive aldehyde functional group, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The pyrazole scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, while the aldehyde group provides a versatile handle for diverse chemical transformations, including nucleophilic additions and condensation reactions.<sup>[2][3]</sup>

This guide offers a comprehensive technical overview of **1-methyl-1H-pyrazole-3-carbaldehyde**, designed for researchers, medicinal chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides detailed spectroscopic characterization, outlines a proven synthetic protocol, and details essential safety and handling procedures to ensure its effective and safe utilization in the laboratory.

## Chemical Identity and Structure

A clear understanding of the compound's fundamental identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.

- IUPAC Name: **1-methyl-1H-pyrazole-3-carbaldehyde**
- Synonyms: 1-methyl-1H-pyrazole-3-carboxaldehyde[4]
- CAS Number: 27258-32-8[1][5]
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O[1][4][5]
- Molecular Weight: 110.11 g/mol [1][4][5] (Note: some sources list 110.12 g/mol [2])
- InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N

Caption: Chemical structure of **1-methyl-1H-pyrazole-3-carbaldehyde**.

## Physicochemical Properties

The physical properties of a compound are foundational to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. Data for **1-methyl-1H-pyrazole-3-carbaldehyde** is summarized below. It is important to note the variability in reported values, which can stem from differences in experimental conditions and sample purity.

| Property         | Value                                                                            | Source(s) |
|------------------|----------------------------------------------------------------------------------|-----------|
| Physical Form    | Colorless to yellowish liquid;<br>Solid-liquid mixture; Yellow to<br>brown solid | [1][2]    |
| Boiling Point    | 280.3 °C @ 760 mmHg<br>218.9 ± 13.0 °C @ 760 Torr<br>70-72 °C @ 3 mbar           | [1][5][6] |
| Melting Point    | Not available (N/A)                                                              |           |
| Density          | 1.14 ± 0.1 g/cm³ (at 20 °C)                                                      | [1][5]    |
| Flash Point      | 86.2 ± 19.8 °C                                                                   | [1]       |
| Vapor Pressure   | 0.123 mmHg @ 25 °C                                                               | [1]       |
| Refractive Index | 1.552                                                                            | [1]       |
| Solubility       | Soluble in organic solvents<br>such as alcohols and ethers.                      | [1]       |

The appearance is reported variably, suggesting that its physical state at room temperature may be a low-melting solid or a viscous liquid, with coloration likely dependent on purity. The significant difference in atmospheric boiling points reported by suppliers may reflect different measurement techniques or purities. The boiling point under vacuum (70-72 °C at 3 mbar) is a highly practical data point for purification via vacuum distillation.[6]

## Spectroscopic Characterization

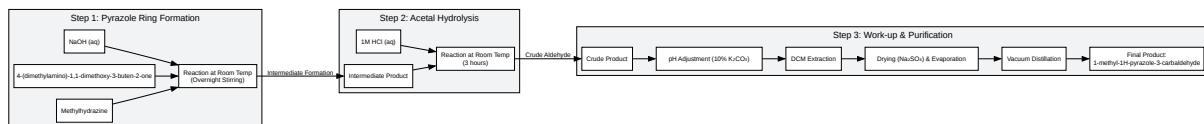
Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use. The following data provides a definitive fingerprint for **1-methyl-1H-pyrazole-3-carbaldehyde**.

### <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>)[6]

- δ 9.84 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its chemical shift far downfield is characteristic of aldehydes.

- $\delta$  7.36 (d,  $J$  = 1.4 Hz, 1H): This signal is assigned to the proton at the C5 position of the pyrazole ring.
- $\delta$  6.68 (d,  $J$  = 1.4 Hz, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.
- $\delta$  3.91 (s, 3H): This sharp singlet represents the three protons of the methyl group attached to the N1 nitrogen ( $N-CH_3$ ).

#### $^{13}C$ NMR (126 MHz, $CDCl_3$ )[6]


- $\delta$  185.8: Aldehyde carbonyl carbon ( $C=O$ ).
- $\delta$  150.9: C3 of the pyrazole ring (the carbon bearing the aldehyde).
- $\delta$  131.8: C5 of the pyrazole ring.
- $\delta$  105.8: C4 of the pyrazole ring.
- $\delta$  39.2: N-methyl carbon ( $N-CH_3$ ).

#### Mass Spectrometry (ESI)[6]

- $m/z = 111$  ( $[M+H]^+$ ): The electrospray ionization mass spectrum shows the protonated molecule, confirming the molecular weight of 110.11 g/mol .

## Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research. The following protocol, adapted from established literature, describes a robust method for the preparation of **1-methyl-1H-pyrazole-3-carbaldehyde**.[6]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-methyl-1H-pyrazole-3-carbaldehyde**.

#### Experimental Protocol[6]

- Ring Formation: Under ice bath cooling, slowly add methylhydrazine (0.423 mol) dropwise to a solution of sodium hydroxide (17.0 g, 0.423 mol) in 225 cm<sup>3</sup> of water.
- Subsequently, add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise at room temperature. Allow the reaction mixture to stir overnight.
- Initial Work-up: After the reaction is complete, cool the mixture to room temperature and add 36% HCl (28.2 g, 0.278 mol). Continue stirring for 1 hour.
- Extract the reaction mixture with dichloromethane (4 x 100 cm<sup>3</sup>). Combine the organic phases and dry over anhydrous sodium sulfate.
- Hydrolysis: Remove the solvent by evaporation under reduced pressure. Dissolve the resulting residue in 420 cm<sup>3</sup> of 1M HCl aqueous solution and stir at room temperature for 3 hours to hydrolyze the acetal intermediate.
- Final Isolation: Adjust the pH of the solution to 10 with a 10% potassium carbonate aqueous solution.

- Extract the product with dichloromethane (3 x 200 cm<sup>3</sup>). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- Purification: Purify the residue by vacuum distillation (e.g., 70-72 °C at 3 mbar) to yield pure **1-methyl-1H-pyrazole-3-carbaldehyde**.

## Reactivity and Applications

The synthetic utility of **1-methyl-1H-pyrazole-3-carbaldehyde** stems from the reactivity of its aldehyde group. It is a key intermediate in the synthesis of more complex molecules for various applications.

- Pharmaceutical Development: It serves as a precursor for synthesizing novel drug candidates, particularly those with potential anti-inflammatory properties or for treating neurological disorders.[2][3]
- Agrochemicals: The compound is used in the development and formulation of pesticides, herbicides, and fungicides, contributing to crop protection and yield enhancement.[1][2]
- Organic Synthesis: As a versatile building block, it enables chemists to perform a range of transformations, such as Wittig reactions, reductive aminations, and condensations, to create diverse molecular libraries for screening and research.[2]

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

### Hazard Identification[7][8]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Recommended Procedures

- Handling: Always handle in a well-ventilated area or a chemical fume hood.[\[1\]](#)[\[7\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[1\]](#)[\[7\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[7\]](#) For long-term stability, storage at -20°C is recommended. Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[\[7\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[7\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chembk.com](#) [chembk.com]
- 2. [chemimpex.com](#) [chemimpex.com]
- 3. [chemimpex.com](#) [chemimpex.com]
- 4. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. 27258-32-8 CAS MSDS (1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE) Melting Point  
Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 27258-32-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [1-methyl-1H-pyrazole-3-carbaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312469#1-methyl-1h-pyrazole-3-carbaldehyde-physical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)